2-(4-Methylphenyl)benzimidazole-6-carboxylic acid
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Overview
Description
2-(4-Methylphenyl)benzimidazole-6-carboxylic acid is a heterocyclic organic compound that belongs to the benzimidazole family. Benzimidazoles are known for their wide range of pharmacological activities, including anticancer, antibacterial, and anti-inflammatory properties . The presence of the benzimidazole core makes this compound a valuable scaffold in drug discovery and development .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methylphenyl)benzimidazole-6-carboxylic acid typically involves the condensation of o-phenylenediamine with carboxylic acid derivatives under acidic conditions . One efficient method is the HBTU-promoted one-pot synthesis, which converts carboxylic acids into benzimidazoles in high yields (80-99%) without the need for additional acids or bases . Another approach involves the use of electrostatically charged microdroplets generated by a nano-electrospray ion source, which accelerates the reaction between 1,2-aromatic diamines and carboxylic acids .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs large-scale condensation reactions under controlled conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-(4-Methylphenyl)benzimidazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding benzimidazole N-oxides.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like Lewis acids (e.g., AlCl3) and suitable solvents.
Major Products Formed
The major products formed from these reactions include benzimidazole derivatives with modified functional groups, which can exhibit different pharmacological activities .
Scientific Research Applications
2-(4-Methylphenyl)benzimidazole-6-carboxylic acid has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 2-(4-Methylphenyl)benzimidazole-6-carboxylic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The benzimidazole core can mimic the structure of purines, allowing it to bind to nucleotide-binding sites and inhibit enzyme activity . This interaction can disrupt cellular processes and lead to the desired pharmacological effects .
Comparison with Similar Compounds
Similar Compounds
2-Phenylbenzimidazole: Known for its antibacterial and antifungal activities.
2-(2-Hydroxyphenyl)benzimidazole: Exhibits strong antioxidant properties.
2-(4-Chlorophenyl)benzimidazole: Used as an intermediate in the synthesis of various pharmaceuticals.
Uniqueness
2-(4-Methylphenyl)benzimidazole-6-carboxylic acid is unique due to the presence of the 4-methylphenyl group, which can enhance its lipophilicity and improve its ability to penetrate biological membranes . This structural feature can lead to better pharmacokinetic properties and increased efficacy in drug development .
Properties
Molecular Formula |
C15H12N2O2 |
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Molecular Weight |
252.27 g/mol |
IUPAC Name |
2-(4-methylphenyl)-3H-benzimidazole-5-carboxylic acid |
InChI |
InChI=1S/C15H12N2O2/c1-9-2-4-10(5-3-9)14-16-12-7-6-11(15(18)19)8-13(12)17-14/h2-8H,1H3,(H,16,17)(H,18,19) |
InChI Key |
KRGMSZJETQDOIQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC3=C(N2)C=C(C=C3)C(=O)O |
Origin of Product |
United States |
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